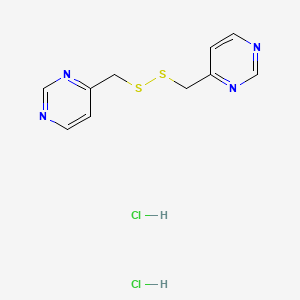
Pyrimidine, 4,4'-(dithiodimethylene)bis-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride: is a compound that belongs to the pyrimidine family, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a dithiodimethylene bridge linking two pyrimidine rings, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride typically involves the reaction of pyrimidine derivatives with dithiodimethylene reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of catalysts such as zinc chloride (ZnCl2) to promote the coupling reactions. The process may also involve the use of triethyl orthoformate and ammonium acetate to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiodimethylene bridge to simpler thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-methylpiperazine can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and the activity of cyclooxygenase-2 (COX-2), which are key mediators of inflammation . Additionally, it may interact with DNA and RNA, affecting cellular processes and gene expression .
Comparison with Similar Compounds
Pyrimidine-4,6-diamine derivatives: These compounds share a similar pyrimidine core structure and are used in various pharmaceutical applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and are structurally related to pyrimidines.
Bis-pyrimidine derivatives: These compounds feature two pyrimidine rings linked by various bridges and have applications in antimicrobial and DNA photocleavage activities.
Uniqueness: Pyrimidine, 4,4’-(dithiodimethylene)bis-, dihydrochloride is unique due to its dithiodimethylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other pyrimidine derivatives .
Properties
CAS No. |
119396-03-1 |
|---|---|
Molecular Formula |
C10H12Cl2N4S2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-[(pyrimidin-4-ylmethyldisulfanyl)methyl]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H10N4S2.2ClH/c1-3-11-7-13-9(1)5-15-16-6-10-2-4-12-8-14-10;;/h1-4,7-8H,5-6H2;2*1H |
InChI Key |
ANLIOBHAWOOKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CSSCC2=NC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


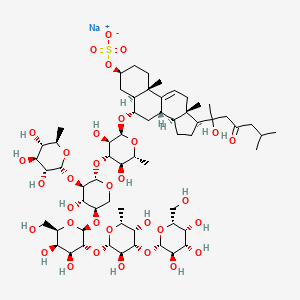
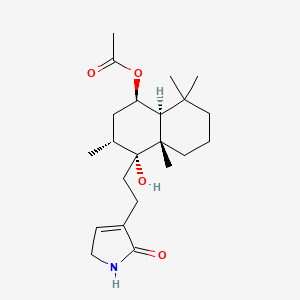
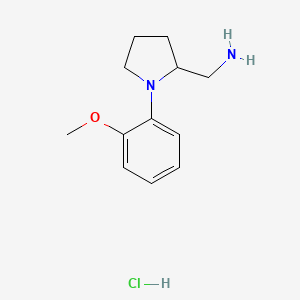
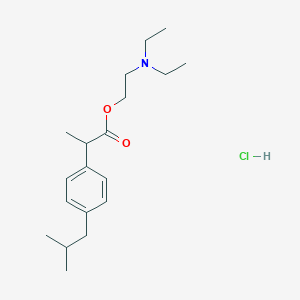

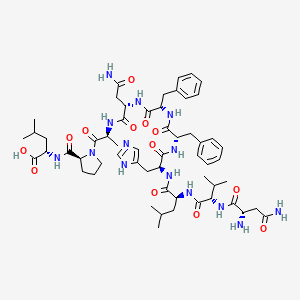

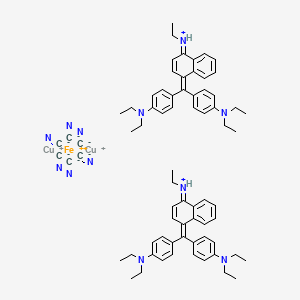
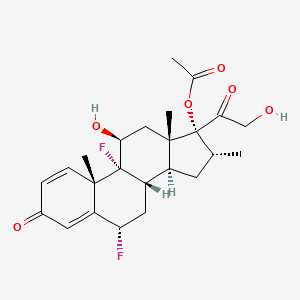
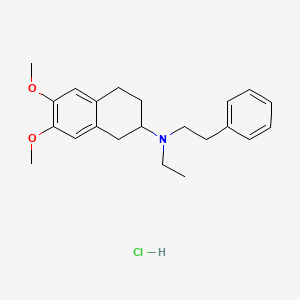
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)



